molecular formula C10H14AsCl2NO3 B14738023 [4-[bis(2-chloroethyl)amino]phenyl]arsonic acid CAS No. 5185-71-7

[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid

Cat. No.: B14738023
CAS No.: 5185-71-7
M. Wt: 342.05 g/mol
InChI Key: RXMOZLCWMOBJCM-UHFFFAOYSA-N
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Description

[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid is an organoarsenic compound with the molecular formula C10H14AsCl2NO3 It is known for its unique chemical structure, which includes both chloroethyl and arsonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[bis(2-chloroethyl)amino]phenyl]arsonic acid typically involves the reaction of 4-aminophenylarsonic acid with 2-chloroethylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsonic oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-[bis(2-chloroethyl)amino]phenyl]arsonic acid involves the formation of DNA cross-links through the chloroethyl groups. These cross-links can disrupt DNA replication and transcription, leading to cell death. The arsonic acid group may also contribute to the compound’s biological activity by interacting with cellular proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid is unique due to the presence of both chloroethyl and arsonic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA cross-links and interact with cellular proteins makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

5185-71-7

Molecular Formula

C10H14AsCl2NO3

Molecular Weight

342.05 g/mol

IUPAC Name

[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid

InChI

InChI=1S/C10H14AsCl2NO3/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15,16)17/h1-4H,5-8H2,(H2,15,16,17)

InChI Key

RXMOZLCWMOBJCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCCl)CCCl)[As](=O)(O)O

Origin of Product

United States

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